molecular formula C9H11FN2O3S B5867948 N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5867948
M. Wt: 246.26 g/mol
InChI Key: VEKVQNYAAALTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a small molecule drug that has been developed as a treatment for anemia. It belongs to the class of drugs called hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs). FG-4592 works by stabilizing the hypoxia-inducible factor (HIF) protein, which in turn increases the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.

Mechanism of Action

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HIF-PH, an enzyme that degrades HIF under normal oxygen conditions. When oxygen levels are low, HIF-PH is inhibited, leading to the stabilization of HIF, which in turn activates the expression of genes involved in erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function in animal studies. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels in CKD patients, and to improve quality of life. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CKD.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a small molecule drug that can be easily synthesized and administered. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects. One limitation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it may not be effective in all patients, and may have limited efficacy in those with advanced CKD.

Future Directions

There are several future directions for the development and application of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential application is in the treatment of anemia associated with cancer, where N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may be effective in reducing the need for blood transfusions. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may also have potential applications in the treatment of other conditions, such as heart failure, pulmonary hypertension, and sickle cell disease. Further research is needed to determine the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in these conditions.

Synthesis Methods

The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The starting material is 2-fluoroaniline, which is reacted with chlorosulfonyl isocyanate to form N-(2-fluorophenyl)chlorosulfonyl isocyanate. This intermediate is then reacted with N-methylglycine to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of this process is around 20%.

Scientific Research Applications

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of anemia associated with chronic kidney disease (CKD) and other conditions. In animal studies, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKVQNYAAALTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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